molecular formula C17H25NO3 B5905882 N-ethyl-N-(4-hydroxybutyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-ethyl-N-(4-hydroxybutyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

Cat. No. B5905882
M. Wt: 291.4 g/mol
InChI Key: LUSJYQMSKNIQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-hydroxybutyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, commonly known as EBIO, is a chemical compound that has gained significant attention in scientific research due to its ability to activate potassium channels. EBIO is a potent activator of the KCNQ family of potassium channels, which play a crucial role in regulating the electrical activity of cells and are involved in various physiological processes.

Mechanism of Action

EBIO activates KCNQ channels by binding to a specific site on the channel protein, causing a conformational change that increases the open probability of the channel. This leads to an increase in the outward potassium current, which hyperpolarizes the cell membrane and reduces cellular excitability. EBIO has been shown to be a more potent activator of KCNQ channels compared to other known activators, such as flupirtine and retigabine.
Biochemical and Physiological Effects:
EBIO has been shown to have various biochemical and physiological effects, including the regulation of cardiac repolarization, reduction in neuronal excitability, and relaxation of smooth muscle. In cardiac cells, EBIO has been shown to prolong the action potential duration and increase the refractory period, which can prevent arrhythmias. In neuronal cells, EBIO has been shown to reduce the firing rate and increase the threshold for action potential generation, which can reduce neuronal excitability and prevent seizures. In smooth muscle cells, EBIO has been shown to induce relaxation, which can be useful in the treatment of conditions such as hypertension and asthma.

Advantages and Limitations for Lab Experiments

EBIO has several advantages for lab experiments, including its high potency and specificity for KCNQ channels, which makes it a useful tool for studying the physiological and pathophysiological roles of these channels. However, EBIO also has some limitations, such as its short half-life and poor solubility, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the study of EBIO, including the development of more potent and selective KCNQ channel activators, the investigation of the role of KCNQ channels in various disease states, and the development of therapeutic agents targeting KCNQ channels. Additionally, the use of EBIO in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes. Overall, the study of EBIO and its effects on KCNQ channels has the potential to lead to new insights into the regulation of cellular excitability and the development of novel therapies for various diseases.

Synthesis Methods

EBIO is synthesized by reacting 4-hydroxybutyric acid with N-ethyl-3-aminobenzamide in the presence of thionyl chloride. The resulting product is then reacted with tert-butyl dimethylsilyl chloride and potassium carbonate to produce the final product, N-ethyl-N-(4-hydroxybutyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide.

Scientific Research Applications

EBIO has been extensively studied for its ability to activate KCNQ channels, which are involved in regulating the electrical activity of cells. KCNQ channels are expressed in various tissues, including the heart, brain, and smooth muscle, and are involved in various physiological processes, such as cardiac repolarization, neuronal excitability, and smooth muscle contraction. EBIO has been shown to increase the activity of KCNQ channels, leading to hyperpolarization of the cell membrane and reduction in cellular excitability.

properties

IUPAC Name

N-ethyl-N-(4-hydroxybutyl)-3-(2-methylprop-2-enoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-18(10-5-6-11-19)17(20)15-8-7-9-16(12-15)21-13-14(2)3/h7-9,12,19H,2,4-6,10-11,13H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSJYQMSKNIQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)C(=O)C1=CC(=CC=C1)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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